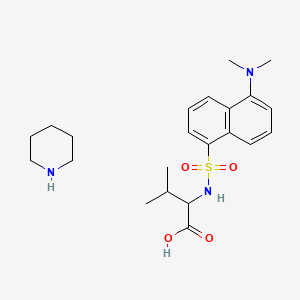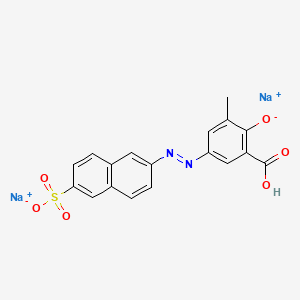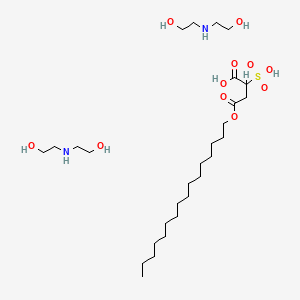
1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N',2-trimethyl-5-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N’,2-trimethyl-5-(phenylmethyl)- is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N’,2-trimethyl-5-(phenylmethyl)- typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the various substituents. Common reagents used in these reactions include ethylating agents, methylating agents, and benzylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may employ continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N’,2-trimethyl-5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N’,2-trimethyl-5-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N’,2-trimethyl-5-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Pyrrole, 3-ethyl-2,4,5-trimethyl-
- 1H-Pyrrole-1,3-dicarboxylic acid, 4-ethyl-2,5-dihydro-, 3-methyl 1-(phenylmethyl) ester
- 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-
Uniqueness
1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N’,2-trimethyl-5-(phenylmethyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
162152-04-7 |
|---|---|
Formule moléculaire |
C18H23N3O2 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
2-benzyl-1-ethyl-3-N,4-N,5-trimethylpyrrole-3,4-dicarboxamide |
InChI |
InChI=1S/C18H23N3O2/c1-5-21-12(2)15(17(22)19-3)16(18(23)20-4)14(21)11-13-9-7-6-8-10-13/h6-10H,5,11H2,1-4H3,(H,19,22)(H,20,23) |
Clé InChI |
WPGQYVBZCMEASJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)NC)C(=O)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


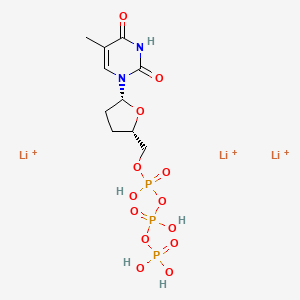
![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)
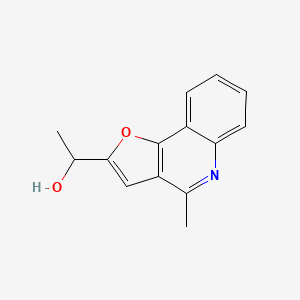
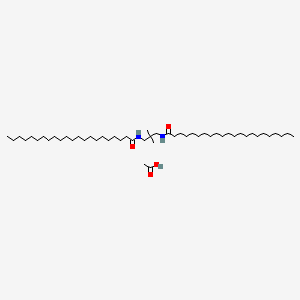
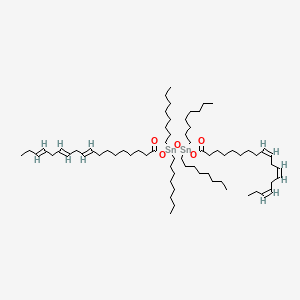
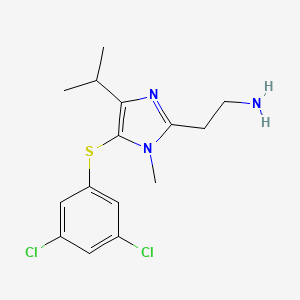
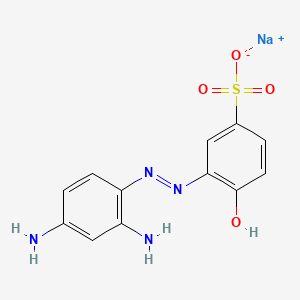
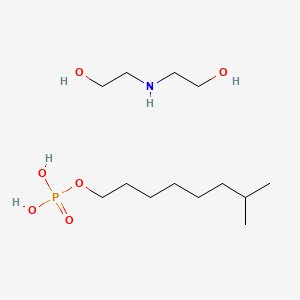
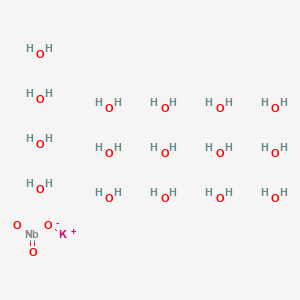
![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)

